molecular formula C17H14O2 B11864205 1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol

1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol

Cat. No.: B11864205
M. Wt: 250.29 g/mol
InChI Key: KNNKLHFHLFMYGR-UHFFFAOYSA-N
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Description

1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol is a compound that belongs to the class of naphthalene derivatives. . This compound features a naphthalene ring fused with a phenyl group that has a hydroxymethyl substituent, making it an interesting subject for research and application.

Preparation Methods

The synthesis of 1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with 2-naphthol under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol can be compared with other naphthalene derivatives, such as:

The uniqueness of this compound lies in its combined structural features, which confer a wide range of chemical reactivity and biological activities.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenyl]naphthalen-2-ol

InChI

InChI=1S/C17H14O2/c18-11-12-5-7-14(8-6-12)17-15-4-2-1-3-13(15)9-10-16(17)19/h1-10,18-19H,11H2

InChI Key

KNNKLHFHLFMYGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=CC=C(C=C3)CO)O

Origin of Product

United States

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